Necrosulfonamid

Übersicht

Beschreibung

Necrosulfonamid ist ein niedermolekularer Inhibitor, der speziell auf das Mixed-Lineage-Kinase-Domänen-ähnliche Protein (MLKL) abzielt. Es ist bekannt für seine Fähigkeit, Nekroptose zu hemmen, eine Form des programmierten Zelltods, die morphologisch der Nekrose ähnelt . This compound wurde umfassend auf seine potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten untersucht, darunter neurodegenerative, entzündliche und maligne Erkrankungen .

Präparationsmethoden

Die Synthese von this compound umfasst mehrere Schritte. Ein üblicher synthetischer Weg beinhaltet die Reaktion eines Sulfonamid-Vorläufers mit einem geeigneten Reagenz, um die Nekroptose-hemmende Funktionalität einzuführen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter Verwendung optimierter Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Necrosulfonamide has been utilized in cancer research to explore the role of necroptosis in tumor progression and response to therapy. For instance, studies using human colorectal cancer HT-29 cells demonstrated that NSA effectively blocked necroptosis induced by tumor necrosis factor-alpha (TNF-α), Smac mimetic, and z-VAD-fmk (T/S/Z) treatment. This inhibition was linked to the preservation of membrane integrity and cellular function under stress conditions .

Neuroprotection

Recent studies have highlighted NSA's neuroprotective effects, particularly in models of spinal cord injury (SCI) and ischemic stroke. In SCI models, NSA administration improved locomotor function and reduced neuronal damage by inhibiting MLKL-dependent necroptosis. The compound also demonstrated protective effects against mitochondrial dysfunction following oxygen-glucose deprivation . Furthermore, in models of focal ischemia, NSA reduced infarction volume and improved neurological deficits, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Inflammatory Diseases

NSA has shown promise in mitigating inflammatory responses associated with various conditions such as sepsis, inflammatory bowel disease (IBD), and arthritis. Research indicated that NSA could prevent pyroptotic cell death, which is characterized by pore formation in cell membranes during severe inflammation. In both human cells and animal models, NSA preserved immune cell integrity during inflammatory challenges, suggesting its utility in treating diseases exacerbated by inflammation .

Acute Liver Failure

In models of acute liver failure (ALF), NSA demonstrated protective effects by reducing liver damage associated with pyroptosis. The compound inhibited the expression of key inflammatory markers and improved survival rates in ALF model mice . These findings suggest that NSA may have therapeutic potential in managing liver-related pathologies.

Data Tables

Case Studies

Case Study 1: Neuroprotection in Spinal Cord Injury

In a controlled study involving spinal cord injury models, necrosulfonamide was administered within 12 hours post-injury. The results indicated significant improvement in locomotor function and reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA), highlighting NSA's antioxidative capacity .

Case Study 2: Inhibition of Pyroptosis

A study focused on sepsis-related immune cell death revealed that necrosulfonamide effectively inhibited pore formation associated with pyroptosis. Mice treated with NSA exhibited prolonged survival after exposure to inflammatory triggers compared to untreated controls .

Wirkmechanismus

Target of Action

Necrosulfonamide (NSA) is a potent small molecule inhibitor that selectively targets the Mixed Lineage Kinase Domain-like Protein (MLKL) . MLKL is a key mediator of necroptosis, a type of programmed cell death . Necroptosis plays a critical role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

NSA inhibits necroptosis by binding to the N-terminal domain of MLKL . This binding disrupts the proper oligomerization and translocation of MLKL to the plasma membrane . NSA prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors .

Biochemical Pathways

The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), as well as MLKL, are key components in the necroptosis signaling pathway . NSA blocks the formation of the necrosome, a complex formed by MLKL, RIPK1, and RIPK3 .

Pharmacokinetics

It is known that nsa is a potent small molecule inhibitor for necroptosis .

Result of Action

NSA reduces infarction volume and improves neurological deficits in a transient middle cerebral artery occlusion (tMCAO) rat model in vivo . It also decreases the oxygen-glucose deprivation and reoxygenation (OGD/Re)-induced leakage of LDH in both primary cultured astrocytes and human astrocytes . NSA treatment reduces the number of propidium iodide (PI)-positive cells, and prevents the upregulation of necroptotic biomarkers such as MLKL/p-MLKL, RIP3K/p-RIP3K, and RIP1K/p-RIP1K .

Action Environment

The action of NSA can be influenced by environmental factors such as ischemic conditions. For instance, in an ischemic cerebral cortex induced by tMCAO, NSA treatment blocks both the nucleus and nuclear envelope localization of MLKL/p-MLKL and RIP3K/p-RIP3K . This suggests that NSA exerts protective effects against focal ischemia/reperfusion injury via inhibiting astrocytic necroptosis .

Biochemische Analyse

Biochemical Properties

Necrosulfonamide plays a significant role in biochemical reactions by selectively targeting MLKL . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . Necrosulfonamide blocks the necrotic membrane disruption mediated by MLKL .

Cellular Effects

Necrosulfonamide has been shown to have protective effects on various types of cells. For instance, it reduces infarction volume and improves neurological deficits in rat models . It also decreases the oxygen-glucose deprivation and reoxygenation (OGD/Re) induced leakage of LDH in both primary cultured astrocytes and human astrocytes .

Molecular Mechanism

Necrosulfonamide exerts its effects at the molecular level by selectively targeting MLKL . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . This inhibition blocks the necrotic membrane disruption mediated by MLKL .

Temporal Effects in Laboratory Settings

In laboratory settings, Necrosulfonamide has shown to reduce infarction volume and improve neurological deficits in rat models over time . It also decreases the OGD/Re-induced leakage of LDH in both primary cultured astrocytes and human astrocytes .

Dosage Effects in Animal Models

In animal models, Necrosulfonamide has been shown to alleviate acute brain injury and improve behavioral outcomes after intracerebral hemorrhage . The solvent (0.25% DMSO) and Necrosulfonamide (5 mg/kg) were administrated intraperitoneally twice a day .

Metabolic Pathways

Necrosulfonamide is involved in the necroptosis signaling pathway, which includes RIPK1, RIPK3, and MLKL . When caspase-8 activity is inhibited, RIPK1 interacts with RIPK3 to form necrosomes, leading to the phosphorylation of MLKL .

Transport and Distribution

Necrosulfonamide is known to block the translocation of MLKL along with RIP1 and RIP3 to the nucleus . This blocking prevents the upregulation of necroptotic kinases as well as blocking both the nucleus and nuclear envelope co-localization of p-MLKL and p-RIP3K .

Subcellular Localization

Before cell death, MLKL translocates to the nucleus along with RIP1 and RIP3 . Necrosulfonamide blocks this nuclear translocation of MLKL and RIP3K, thereby inhibiting necroptosis .

Vorbereitungsmethoden

The synthesis of necrosulfonamide involves several steps. One common synthetic route includes the reaction of a sulfonamide precursor with an appropriate reagent to introduce the necroptosis-inhibiting functionality . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Necrosulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter Substitutions- und Additionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind organische Lösungsmittel, Säuren und Basen . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen, die die Nekroptose-hemmende Aktivität beibehalten .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Werkzeugverbindung verwendet, um die Mechanismen der Nekroptose zu untersuchen und neue therapeutische Ziele zu identifizieren . In der Biologie wird this compound verwendet, um die Rolle von MLKL beim Zelltod zu untersuchen und neue Strategien zur Behandlung von Krankheiten im Zusammenhang mit Nekroptose zu entwickeln . In der Medizin hat sich this compound als potenzielles Therapeutikum für neurodegenerative Erkrankungen, ischämische Hirnverletzungen und entzündliche Erkrankungen gezeigt . In der Industrie wird this compound bei der Entwicklung neuer Medikamente und therapeutischer Interventionen eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv auf das Mixed-Lineage-Kinase-Domänen-ähnliche Protein (MLKL) abzielt. Es bindet an die N-terminale Domäne von MLKL und verhindert so seine Oligomerisierung und Translokation zur Plasmamembran . Diese Hemmung blockiert die Bildung des Nekrosom-Komplexes, der für die Ausführung der Nekroptose essentiell ist . Durch die Störung dieses Signalwegs hemmt this compound effektiv die Nekroptose und reduziert den Zelltod .

Vergleich Mit ähnlichen Verbindungen

Necrosulfonamid ist einzigartig in seiner Fähigkeit, selektiv auf MLKL abzuzielen und Nekroptose zu hemmen. Ähnliche Verbindungen umfassen andere Nekroptose-Inhibitoren wie GW806742X und Compound 2, die ebenfalls auf den Nekroptose-Signalweg abzielen, aber unterschiedliche molekulare Ziele und Wirkmechanismen haben können . This compound zeichnet sich durch seine Spezifität für MLKL und seine potenziellen therapeutischen Anwendungen bei einer Vielzahl von Krankheiten aus .

Biologische Aktivität

Necrosulfonamide (NSA) is a potent small molecule that serves as an inhibitor of necroptosis, a form of programmed cell death distinct from apoptosis. This article explores the biological activity of NSA, focusing on its mechanisms of action, therapeutic implications, and research findings across various studies.

Necrosulfonamide primarily targets the Mixed Lineage Kinase Domain-like Protein (MLKL) , a critical mediator in the necroptosis signaling pathway. By inhibiting MLKL, NSA disrupts the formation of the necrosome complex involving receptor-interacting protein kinases (RIPK1 and RIPK3), which are essential for necroptosis induction. This inhibition prevents downstream necrotic effects, thereby protecting cells from necroptotic death.

Key Mechanisms:

- Inhibition of MLKL Activation : NSA blocks MLKL phosphorylation and oligomerization, preventing its translocation to the plasma membrane where it forms pores that lead to cell lysis .

- Anti-inflammatory Effects : NSA reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to its neuroprotective effects in models of neurodegenerative diseases .

Therapeutic Applications

Research has highlighted the potential therapeutic benefits of NSA in various conditions, particularly neurological disorders and spinal cord injuries.

Case Studies and Research Findings:

- Parkinson’s Disease (PD) :

- Spinal Cord Injury (SCI) :

- Ischemic Brain Injury :

Data Tables

Eigenschaften

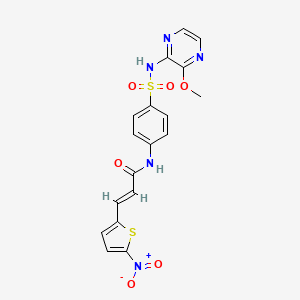

IUPAC Name |

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPPHVLYVGMZMZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364437 | |

| Record name | Necrosulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432531-71-0 | |

| Record name | Necrosulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.